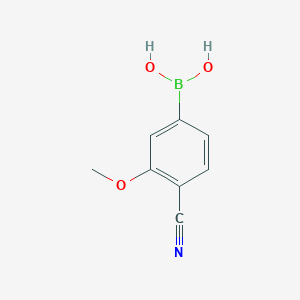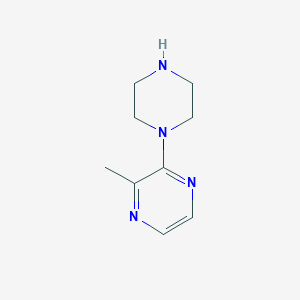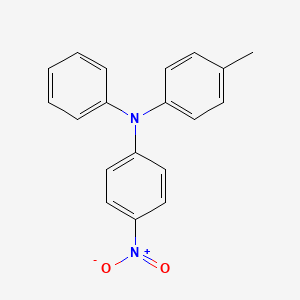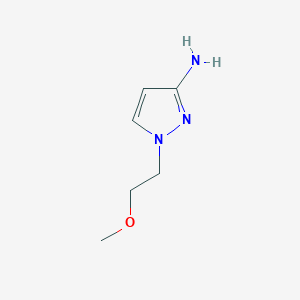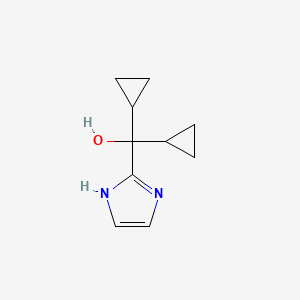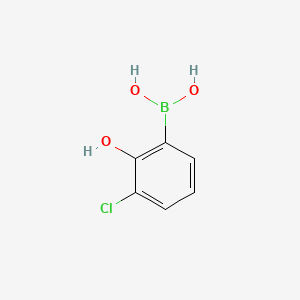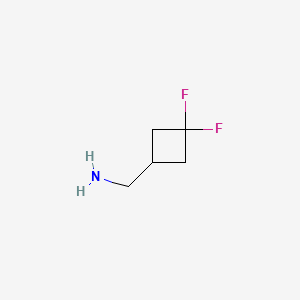
(3,3-Difluorocyclobutyl)methanamine
Vue d'ensemble
Description
(3,3-Difluorocyclobutyl)methanamine is a chemical compound with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol . It is characterized by a cyclobutane ring substituted with two fluorine atoms and an amine group attached to a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclobutyl)methanamine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate . One common synthetic route includes the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form 3,3-difluorocyclobutanone, which is then converted to the desired amine through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, ensuring the availability of this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Difluorocyclobutyl)methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products Formed
Major products formed from the reactions of this compound include various substituted cyclobutane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(3,3-Difluorocyclobutyl)methanamine has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of (3,3-Difluorocyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor to immunomodulatory agents that modulate the immune response by targeting specific receptors and signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Difluorocyclobutanemethanamine hydrochloride): A closely related compound with similar chemical properties.
3,3-Difluorocyclobutanone: An intermediate in the synthesis of (3,3-Difluorocyclobutyl)methanamine.
Uniqueness
This compound stands out due to its unique combination of a cyclobutane ring and fluorine atoms, which impart distinct chemical reactivity and stability.
Propriétés
IUPAC Name |
(3,3-difluorocyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVXADKKXYLSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670330 | |
| Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159882-59-3 | |
| Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



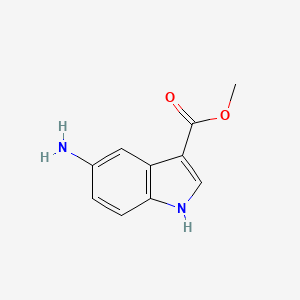
![1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B1419773.png)
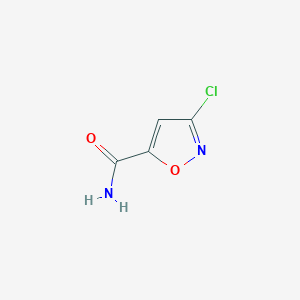
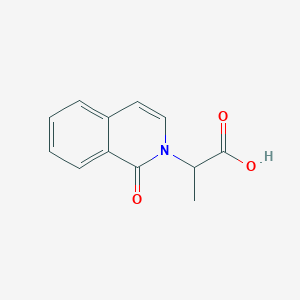
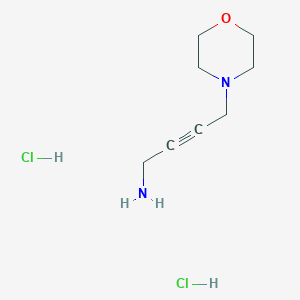
![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)

